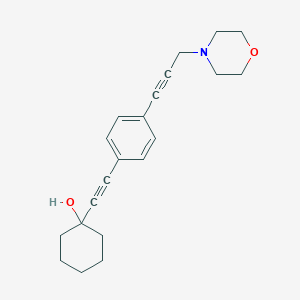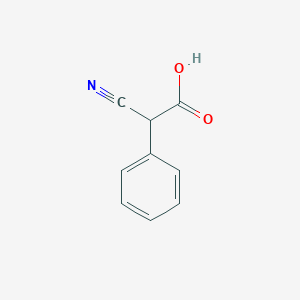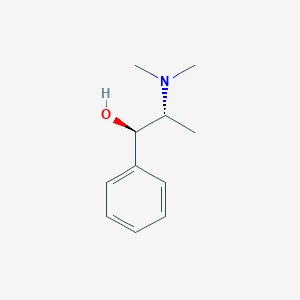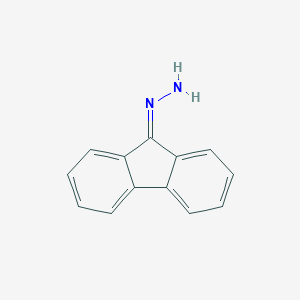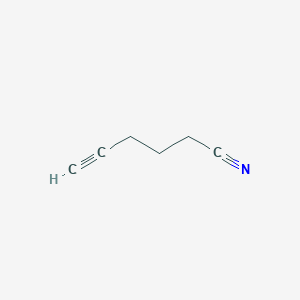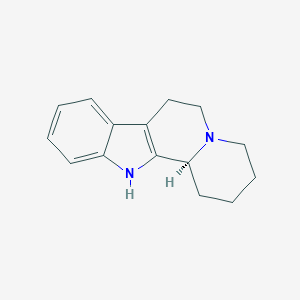
Methyl 4-hydroxy-1-naphthoate
Descripción general
Descripción
“Methyl 4-hydroxy-1-naphthoate” is a chemical compound with the CAS Number: 13041-63-9 . It has a molecular weight of 202.21 and is typically stored in a refrigerator . It is used in the biosynthesis of the naphthoic acid (NA) moiety in the chromophore of the enedyine antitumor antibiotic neocarzinostatin (NCS) .
Synthesis Analysis
A one-pot synthetic pathway has been developed for the synthesis of new naphthoate-based scaffolds containing quinoline, pyranone, and cyclohexenone moieties via a multistep reaction between acenaphthoquinone and various 1,3-diketones . This reaction proceeds via a sequential addition/oxidation mechanistic process .Molecular Structure Analysis
The InChI Code for “Methyl 4-hydroxy-1-naphthoate” is 1S/C12H10O3/c1-15-12(14)10-6-7-11(13)9-5-3-2-4-8(9)10/h2-7,13H,1H3 . The InChI key is IVAXJJJTBDVHEA-UHFFFAOYSA-N .Chemical Reactions Analysis
“Methyl 4-hydroxy-1-naphthoate” is involved in the synthesis of neocarzinostatin in the bacterium Streptomyces carzinostaticus . It catalyzes the hydroxylation at the C-7 position of 2-hydroxy-5-methyl-1-naphthoate to yield 2,7-dihydroxy-5-methyl-1-naphthoate .Physical And Chemical Properties Analysis
“Methyl 4-hydroxy-1-naphthoate” is a solid substance . It has a molecular weight of 202.21 . It is typically stored in a refrigerator .Aplicaciones Científicas De Investigación
Synthesis of New Alkyl 1-Naphthoates
Scientific Field
Summary of Application
Methyl 4-hydroxy-1-naphthoate has been used in the synthesis of new alkyl 1-naphthoates bearing quinoline, pyranone, and cyclohexenone moieties . These compounds have potential applications in various fields of chemistry and material sciences .
Methods of Application
The synthesis involves a multistep reaction between acenaphthoquinone and various 1,3-diketones in the presence of different primary aliphatic and benzylic alcohols . This reaction proceeds via a sequential addition/oxidation mechanistic process .
Results or Outcomes
The synthesis resulted in new naphthoate-based scaffolds containing quinoline, pyranone, and cyclohexenone moieties . All alkyl naphthoate derivatives prepared in this work are new compounds .
Synthesis of Axially Chiral Benzimidazole Derivatives
Summary of Application
Methyl 1-hydroxy-2-naphthoate, a compound similar to Methyl 4-hydroxy-1-naphthoate, has been used as a starting reagent for the synthesis of axially chiral benzimidazole derivatives .
Methods of Application
The specific methods of application or experimental procedures for this synthesis are not detailed in the available literature.
Results or Outcomes
The synthesis resulted in the production of axially chiral benzimidazole derivatives . These compounds have potential applications in various fields of chemistry and material sciences .
Inhibition of Bone Resorption and Colitis
Scientific Field
Summary of Application
A metabolic naphthol derivative, 1,4-dihydroxy-2-naphthoic acid, from fermentation by Propionibacterium freudenreichii was reported to suppress bone resorption and dextran sodium sulphate (DSS)-induced colitis .
Methods of Application
The specific methods of application or experimental procedures for this research are not detailed in the available literature.
Results or Outcomes
The research found that the 1-naphthol derivative NKH-7 was able to prevent the deleterious effect of external CaCl2 on Zds1 Delta strain yeast through α-tubulin .
Synthesis of Aza-Mollugin Derivatives
Summary of Application
Methyl 1-hydroxy-2-naphthoate, a compound similar to Methyl 4-hydroxy-1-naphthoate, has been used in the synthesis of aza-mollugin derivatives .
Results or Outcomes
The synthesis resulted in the production of aza-mollugin derivatives . These compounds have potential applications in various fields of chemistry and material sciences .
Synthesis of 2-Methyl-1-Propyl-3-(4-Methyl-1-Naphthoyl)Indole
Summary of Application
4-Methyl-1-naphthoic acid, a compound related to Methyl 4-hydroxy-1-naphthoate, has been used in the synthesis of 2-methyl-1-propyl-3-(4-methyl-1-naphthoyl)indole .
Results or Outcomes
The synthesis resulted in the production of 2-methyl-1-propyl-3-(4-methyl-1-naphthoyl)indole . This compound has potential applications in various fields of chemistry and material sciences .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 4-hydroxynaphthalene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-15-12(14)10-6-7-11(13)9-5-3-2-4-8(9)10/h2-7,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVAXJJJTBDVHEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C2=CC=CC=C21)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00623192 | |
| Record name | Methyl 4-hydroxynaphthalene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00623192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-hydroxy-1-naphthoate | |
CAS RN |
13041-63-9 | |
| Record name | Methyl 4-hydroxy-1-naphthalenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13041-63-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-hydroxynaphthalene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00623192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-N-(2-chloroethyl)-](/img/structure/B81615.png)
